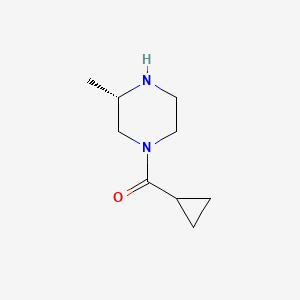
2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound that is often found in various pharmaceuticals . The 3-fluorophenyl group is a type of aromatic ring with a fluorine atom, which can influence the compound’s reactivity and binding affinity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a carboxylic acid group, and a 3-fluorophenyl group . The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make it acidic, and the fluorine atom could influence its polarity .Applications De Recherche Scientifique
Fluorescent Chemosensors Development
Researchers have explored the use of thiazole derivatives, akin to 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid, in the development of fluorescent chemosensors. These chemosensors exhibit high selectivity and sensitivity for detecting a wide array of analytes, including metal ions and neutral molecules. The versatility of thiazole-based compounds, owing to their structural modifiability, presents significant potential for creating advanced sensing technologies in environmental monitoring, diagnostics, and biochemical research (Roy, 2021).
Synthesis of Fluorinated Biphenyls
In the synthesis of fluorinated compounds like 2-fluoro-4-bromobiphenyl, a precursor to anti-inflammatory and analgesic materials, methodologies have been refined to overcome challenges related to cost and environmental impact. This research underscores the importance of developing efficient, scalable synthetic routes for fluorinated compounds, potentially including derivatives of 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid. Such advancements are crucial for the pharmaceutical industry and material science, indicating the chemical's relevance in synthesizing medically and industrially valuable fluorinated molecules (Qiu et al., 2009).
Amyloid Imaging in Alzheimer's Disease
The study of fluorinated ligands for amyloid imaging in Alzheimer's disease reveals the potential of fluorinated thiazole derivatives in medical diagnostics. Fluorinated compounds play a critical role in developing PET imaging agents, enabling early detection and monitoring of neurodegenerative diseases. This application exemplifies the intersection of fluorinated organic chemistry with biomedical research, highlighting the significance of compounds like 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid in advancing diagnostic methodologies (Nordberg, 2008).
Environmental and Health Impacts of Fluorinated Compounds
Research on the environmental and health impacts of fluorinated compounds, including carboxylic acids and sulfonates, informs the regulatory and safety considerations associated with these chemicals. The persistence and potential bioaccumulation of fluorinated substances raise concerns about long-term environmental and health effects. Studies in this domain are critical for understanding and mitigating the risks associated with the production and use of fluorinated compounds, guiding safe and sustainable practices (Wang et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c1-6-9(11(14)15)13-10(16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZGDYDBXDXJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1R)-1-phenylethyl]oxan-4-amine](/img/structure/B1405891.png)
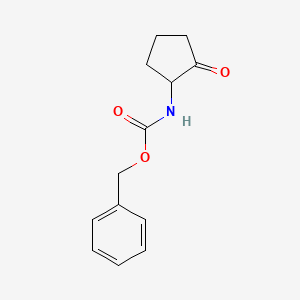
![[(4-Bromo-3-fluorophenyl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B1405894.png)

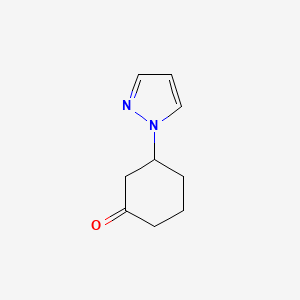


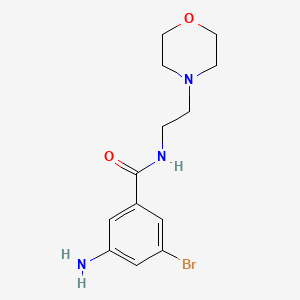
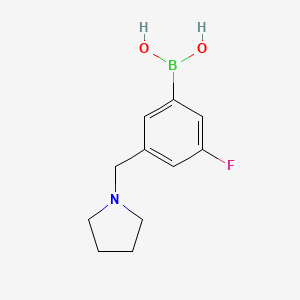

![N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1405909.png)


